Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a structurally complex molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core fused with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group via a carbamoyl linkage and an ethyl carbamate moiety at position 2. The benzo[d][1,3]dioxol-5-yl group may enhance lipophilicity and receptor binding affinity, while the ethyl carbamate could influence metabolic stability and bioavailability.
Properties
IUPAC Name |
ethyl N-[5-(1,3-benzodioxol-5-ylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-2-24-17(23)20-15-19-11-5-6-21(8-14(11)27-15)16(22)18-10-3-4-12-13(7-10)26-9-25-12/h3-4,7H,2,5-6,8-9H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPQSBDTUPYHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step reactions starting from easily available precursors:
Formation of the thiazolopyridine core: : This usually involves cyclization reactions between a pyridine derivative and a thiazole precursor under acidic conditions.
Attachment of the benzo[d][1,3]dioxole moiety: : This step often requires a nucleophilic substitution reaction facilitated by appropriate catalysts.
Carbamoylation: : The final step involves carbamoylation to introduce the ethyl carbamate group, commonly using reagents like ethyl chloroformate.
Industrial Production Methods
On an industrial scale, this compound is synthesized using automated systems to ensure precision and scalability. The key is to maintain stringent control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions:
Oxidation: : Involves agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: : Employing reagents such as lithium aluminum hydride can yield reduced forms.
Substitution: : Common reagents include halogens and acids which replace certain functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogens like chlorine or bromine in the presence of Lewis acids.
Major Products
Oxidation: : Oxidized this compound.
Reduction: : Reduced thiazolopyridine carbamates.
Substitution: : Halogen-substituted analogs.
Scientific Research Applications
Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: : Employed in studying enzyme interactions and protein binding due to its unique structure.
Medicine: : Investigated for its potential in developing pharmaceutical drugs with specific action mechanisms, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the creation of specialty polymers and materials with enhanced properties.
Mechanism of Action
The compound’s mechanism of action generally involves:
Molecular Targets: : Primarily interacts with enzymes and receptors in biological systems, altering their activity.
Pathways Involved: : Modulates signaling pathways and biochemical processes, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues in GABAergic and Anticonvulsant Therapeutics
The tetrahydrothiazolo[5,4-c]pyridine core shares structural homology with GABA-mimetic compounds like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-ol (THIP), a potent anticonvulsant with an ED50 of 1.3 mg/kg in gerbil seizure models . While THIP lacks the carbamate and methylenedioxyphenyl substituents, its isoxazole ring and bicyclic system highlight the importance of heterocyclic rigidity in crossing the blood-brain barrier. In contrast, the target compound’s ethyl carbamate may prolong half-life compared to THIP’s hydroxyl group, which is prone to rapid glucuronidation.
Key Structural Differences:
Carbamate-Containing Analogues
The ethyl carbamate group in the target compound is structurally analogous to nipecotic acid ethyl ester, a GABA reuptake inhibitor. Nipecotic acid ethyl ester demonstrates antinociceptive effects in mice, reversed by atropine, suggesting cholinergic pathway involvement .
Comparison of Carbamate Derivatives:
Substituent Effects on Bioactivity
The benzo[d][1,3]dioxol-5-ylcarbamoyl group in the target compound is structurally distinct from substituents in ’s carbamate derivatives (e.g., nitro, chloro, or methoxy phenyl groups). The methylenedioxyphenyl group in the target compound may similarly enhance binding to aromatic receptor pockets while reducing oxidative metabolism.
Pharmacological and Physicochemical Data
Anticonvulsant and Antinociceptive Potency
Physicochemical Properties
However, ’s derivatives (e.g., 4f) exhibit melting points of 206–208°C and distinct <sup>1</sup>H/<sup>13</sup>C NMR profiles, suggesting that the target compound may similarly display high thermal stability and diagnostic NMR signals .
Biological Activity
Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic organic compound that has attracted significant attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound features a unique combination of a benzo[d][1,3]dioxole moiety and a tetrahydrothiazolo-pyridine framework, which may contribute to its diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , and it possesses a molecular weight of approximately 366.40 g/mol. The structural characteristics include:
- Benzo[d][1,3]dioxole moiety : Known for its potential in various biological applications.
- Tetrahydrothiazolo[5,4-c]pyridine : A heterocyclic structure that may enhance biological activity through interaction with specific molecular targets.
The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors in the body. The carbamate functional group can form covalent bonds with active site residues of enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the compound's structural elements allow for π-π stacking interactions and hydrogen bonding with biological macromolecules, enhancing its efficacy.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
- Anticancer Activity : Preliminary investigations have shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against HCT-116 and MCF-7 cell lines, indicating significant anticancer potential .
- Antimicrobial Properties : Compounds featuring thiazole and pyridine rings have been reported to possess antimicrobial activity. This compound may similarly exhibit such properties due to its heterocyclic components.
- Neuroprotective Effects : The interaction of similar compounds with central nervous system receptors suggests potential neuroprotective effects. The ability to modulate neurotransmitter systems could be an area for further exploration.
Case Studies
A case study examining the effects of similar compounds on cancer cell lines highlighted their potential as therapeutic agents. For example:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value of 16.19 μM against HCT-116 cells . This suggests that modifications in the structure can significantly impact biological activity.
Comparative Analysis
To better understand the unique properties of this compound compared to other compounds with similar moieties, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate | Benzofuran core | Anticancer activity |
| Ethyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4-methylthiophene | Thiazole ring | Antimicrobial properties |
| Ethyl (5-(benzo[d][1,3]dioxol-5-yl)thiazole) | Thiazole core | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
